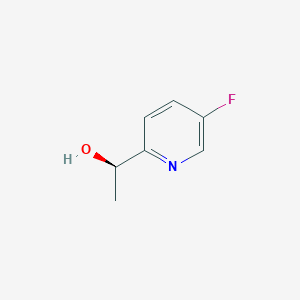

(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol

Description

The Significance of Chiral Alcohols in Contemporary Organic Synthesis and Medicinal Chemistry Research

Chiral alcohols are organic compounds that are indispensable in numerous areas of chemical research and development. Their importance stems from the presence of a stereogenic center, which gives rise to non-superimposable mirror images known as enantiomers. This chirality is a fundamental aspect of molecular recognition in biological systems. Consequently, chiral alcohols are highly sought-after as building blocks for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. chem960.com

The specific three-dimensional arrangement of substituents around the chiral carbon atom can dictate the biological activity of a molecule. Often, only one enantiomer of a drug is responsible for its therapeutic effects, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize stereochemically defined alcohols is a cornerstone of modern asymmetric synthesis. chem960.com These compounds serve as versatile intermediates that can be transformed into a wide array of other functional groups, making them crucial starting materials for the construction of pharmaceuticals, agrochemicals, and specialty materials.

Strategic Incorporation of Fluorine into Heterocyclic Systems and its Research Implications

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Fluorination of heterocyclic rings, such as pyridine (B92270), can alter the electronic properties of the molecule, affecting its pKa and, consequently, its bioavailability. The replacement of a hydrogen atom with fluorine can also block sites of metabolic oxidation, thereby increasing the drug's half-life. This strategic incorporation of fluorine has led to the development of numerous successful drugs across various therapeutic areas. The pyridine nucleus itself is a common feature in many natural products and pharmaceuticals, and its combination with fluorine creates a privileged scaffold for drug discovery.

Academic Context and Research Trajectory of (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol

This compound emerges at the intersection of these two key areas of chemical research: chiral synthesis and fluorine chemistry. While extensive research on this specific molecule is not widely available in public literature, its structural motifs suggest its potential as a valuable chiral building block for the synthesis of more complex molecules with potential biological activity.

The likely synthetic route to this compound is through the asymmetric reduction of its prochiral ketone precursor, 1-(5-fluoropyridin-2-yl)ethan-1-one. This transformation is a common and well-studied reaction in organic chemistry, with numerous methods available, including the use of chiral catalysts and enzymes like ketoreductases. The high enantiomeric purity achievable with these methods makes them attractive for producing single-enantiomer chiral alcohols.

The research trajectory for a compound like this compound is typically as an intermediate in the synthesis of larger, more complex molecules. Its fluorinated pyridine ring and chiral alcohol functionality make it a prime candidate for incorporation into screening libraries for drug discovery programs, particularly in areas where fluorinated heterocycles have shown promise.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(5-fluoropyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQSVZVXLQDZRX-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202070-41-4 | |

| Record name | (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1r 1 5 Fluoropyridin 2 Yl Ethan 1 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, in this case, the (R)-enantiomer of 1-(5-fluoropyridin-2-yl)ethan-1-ol. This is most efficiently achieved by creating the desired stereocenter from a prochiral precursor, a strategy that avoids the lower yields associated with the resolution of racemic mixtures.

One of the most direct and widely employed methods for synthesizing chiral alcohols is the asymmetric catalytic reduction of the corresponding prochiral ketone. In this case, 1-(5-fluoropyridin-2-yl)ethanone (B1397919) is reduced using a chiral catalyst that facilitates the delivery of a hydride to one specific face of the carbonyl group.

Detailed research has focused on transition metal catalysts, particularly those based on ruthenium. The Noyori-type asymmetric hydrogenation and transfer hydrogenation catalysts are benchmarks in this field. harvard.eduwikipedia.orgrsc.org These catalysts typically consist of a ruthenium center complexed with a C₂-symmetric chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand like DPEN (1,2-diphenylethylenediamine). nobelprize.org

For the synthesis of (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol, the asymmetric transfer hydrogenation of 1-(5-fluoropyridin-2-yl)ethanone is a highly effective method. nih.gov This reaction typically uses a formic acid/triethylamine mixture or isopropanol (B130326) as the hydride source. The stereochemical outcome is dictated by the chirality of the ligands employed. For instance, a complex of Ru(II) with an (R,R)-diamine ligand and an appropriate phosphine (B1218219) ligand would be selected to produce the desired (R)-alcohol. The reaction proceeds with high conversion and excellent enantioselectivity. nih.govresearchgate.net

Table 1: Representative Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones

| Catalyst/Ligand System | Hydride Source | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |

| Ru(II)-(R,R)-TsDPEN-arene | HCOOH/Et₃N | >95 | >98 |

| Ru(II)-(R)-BINAP/(R)-DPEN | i-PrOH | >90 | >97 |

| Rh(III)-Cp*-(S,S)-TsDPEN | HCOOH/Et₃N | >92 | >99 |

This table presents typical data for the asymmetric reduction of aryl ketones, which are structurally similar to 1-(5-fluoropyridin-2-yl)ethanone, based on established literature. nih.govmdpi.com

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis, offering high selectivity under mild reaction conditions. nih.gov For the synthesis of this compound, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are the enzymes of choice. tudelft.nl These enzymes catalyze the stereoselective reduction of the carbonyl group of 1-(5-fluoropyridin-2-yl)ethanone.

The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts which face of the carbonyl the enzyme's cofactor (typically NADH or NADPH) will deliver the hydride to. Enzymes are classified as Prelog or anti-Prelog, allowing for the selective synthesis of either the (R) or (S) alcohol. To produce this compound, an anti-Prelog ADH would be selected. nih.govresearchgate.net

Numerous ADHs, such as those from Lactobacillus kefir or Thermoanaerobacter brockii, have been identified and engineered to exhibit high activity and selectivity for a broad range of substrates, including heteroaromatic ketones. nih.govresearchgate.net The process often utilizes a cofactor regeneration system, where a cheap sacrificial alcohol like isopropanol is used to regenerate the expensive NADPH/NADH cofactor in situ, making the process economically viable for large-scale production. tudelft.nl

Table 2: Examples of Alcohol Dehydrogenases in Asymmetric Ketone Reduction

| Enzyme Source | Stereoselectivity | Cofactor | Cofactor Regeneration System |

| Lactobacillus brevis (LbADH) | anti-Prelog (produces R-alcohols) | NADPH | Glucose/Glucose Dehydrogenase |

| Candida parapsilosis (CpADH) | anti-Prelog (produces S-alcohols) | NADPH | Isopropanol |

| Thermoanaerobacter sp. | Prelog (produces S-alcohols) | NADPH | Formate/Formate Dehydrogenase |

| Acetobacter sp. | anti-Prelog (produces R-alcohols) | NADP+ | Isopropanol |

This table provides examples of well-characterized ADHs and their typical properties, which are applicable to the synthesis of chiral alcohols. nih.govnih.gov

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered. nih.gov

A well-established method developed by Myers involves the use of pseudoephedrine as a chiral auxiliary. caltech.edu In a potential route to a precursor of this compound, (1R,2R)-pseudoephedrine can be acylated with a suitable carboxylic acid. The resulting amide can then be deprotonated to form a chiral enolate. This enolate undergoes highly diastereoselective alkylation. harvard.edu For instance, reaction with a methylating agent would install the methyl group with a specific stereochemistry. Subsequent hydrolytic or reductive cleavage of the auxiliary would yield an enantiomerically enriched carboxylic acid or alcohol, which can then be converted to the target compound. The high crystallinity of the pseudoephedrine amide intermediates often allows for easy purification by recrystallization, leading to very high diastereomeric purity. nih.govcaltech.edu

This area is closely related to asymmetric catalytic reduction (2.1.1), as it is the chiral ligand that enables the transformation by creating a chiral environment around the metal center. The structure of the ligand is the primary determinant of the reaction's enantioselectivity.

For the reduction of 1-(5-fluoropyridin-2-yl)ethanone, a variety of C₂-symmetric diphosphine ligands have proven effective. Ligands such as BINAP, MeO-BIPHEP, and SEGPHOS, when complexed with ruthenium, create highly effective catalysts. liv.ac.uk The choice of ligand can be fine-tuned to optimize both reactivity and selectivity for the specific substrate. The electronic properties and steric bulk of the ligand's substituents influence the catalyst's activity and the precise geometry of the transition state, thereby controlling the stereochemical outcome. rsc.org

Diastereoselective Synthesis Routes to Precursors

In some synthetic strategies, the target chiral alcohol is not formed directly but is derived from a precursor that has been synthesized diastereoselectively. This involves creating a new stereocenter in a molecule that already contains one, where the existing center directs the stereochemistry of the new one.

One common approach is the use of an Evans oxazolidinone chiral auxiliary. For example, an oxazolidinone can be acylated with 5-fluoropicolinic acid. The resulting imide can then undergo a diastereoselective reaction, such as an aldol (B89426) condensation or alkylation, to introduce the ethyl fragment. Subsequent cleavage of the auxiliary would yield a chiral precursor that can be converted to this compound.

Another strategy involves the diastereoselective reduction of a chiral precursor ketone. If a chiral center is already present elsewhere in the molecule, it can influence the facial selectivity of a hydride reduction of the ketone, even with an achiral reducing agent like sodium borohydride, although the level of control can be variable. rsc.orgnih.gov

Chemical Resolution Techniques for Enantiopure this compound

Chemical resolution is a method for separating a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography.

A highly effective method for resolving racemic alcohols is enzymatic kinetic resolution. mdpi.com In this process, the racemic 1-(5-fluoropyridin-2-yl)ethan-1-ol is subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL-C), using an acyl donor like vinyl acetate. nih.govresearchgate.net The enzyme will acylate one enantiomer (e.g., the (S)-alcohol) at a much faster rate than the other. The reaction can be stopped at approximately 50% conversion, yielding a mixture of the unreacted (R)-alcohol and the acylated (S)-alcohol, which can then be easily separated. nih.gov

Table 3: Common Lipases Used in Kinetic Resolution of Alcohols

| Lipase | Source | Optimal Acyl Donor | Typical Selectivity (E-value) |

| Novozym 435 (CAL-B) | Candida antarctica | Vinyl acetate | >200 |

| Amano Lipase PS (PSL-C) | Pseudomonas cepacia | Isopropenyl acetate | >100 |

| Lipase AK | Pseudomonas fluorescens | Vinyl acetate | >150 |

| CAL-A | Candida antarctica | Ethyl acetate | ~50-100 |

The E-value (enantiomeric ratio) is a measure of the lipase's selectivity. A higher E-value indicates better separation of the enantiomers. nih.gov

Another classical resolution technique involves the formation of diastereomeric esters by reacting the racemic alcohol with a chiral carboxylic acid. The resulting diastereomeric esters can be separated by chromatography or fractional crystallization, followed by hydrolysis to recover the enantiopure alcohol.

Process Development and Scalability Research for Industrial Synthesis of this compound

Catalyst Selection and Optimization for Asymmetric Reduction

A critical aspect of process development is the selection of a highly efficient and selective catalyst for the asymmetric reduction. While various catalysts can achieve high enantioselectivity on a lab scale, their performance, cost, and stability on an industrial scale can vary significantly.

Biocatalysis: Enzymatic reductions, often employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are an attractive option for industrial synthesis due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. The development of a scalable biocatalytic process typically involves:

Enzyme Screening and Engineering: A broad range of commercially available or proprietary enzymes are screened to identify candidates that exhibit high activity and selectivity towards 1-(5-fluoropyridin-2-yl)ethan-1-one. Further optimization through protein engineering can enhance enzyme stability, activity, and substrate tolerance.

Cofactor Regeneration: Most dehydrogenases require a stoichiometric amount of a nicotinamide (B372718) cofactor (e.g., NADH or NADPH). For a cost-effective process, an efficient in-situ cofactor regeneration system is essential. Common methods include using a sacrificial alcohol like isopropanol with a second enzyme or a whole-cell system.

Process Parameter Optimization: Key parameters such as pH, temperature, substrate loading, and co-solvent systems are optimized to maximize enzyme performance and product yield.

Chemocatalysis: Asymmetric transfer hydrogenation (ATH) using transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands is a powerful alternative. The scalability of these processes depends on:

Catalyst Loading and Turnover Number (TON): Minimizing the catalyst loading (mol%) while maintaining high conversion and enantioselectivity is crucial for reducing costs, as these catalysts often contain precious metals. A high turnover number indicates a more efficient and cost-effective catalyst.

Ligand Selection: The choice of chiral ligand is critical for achieving high enantiomeric excess (ee). Ligands such as chiral diamines or amino alcohols are commonly employed.

Reaction Conditions: Optimization of solvent, temperature, hydrogen source (e.g., isopropanol, formic acid), and base is necessary to achieve optimal performance.

Scalability Considerations and Process Intensification

Translating a laboratory procedure to a multi-kilogram or pilot-plant scale introduces several challenges that must be addressed during process development.

Reaction Kinetics and Heat Transfer: The reaction kinetics are studied to understand the reaction rate and identify potential bottlenecks. On a large scale, efficient heat removal becomes critical, especially for exothermic reactions, to maintain optimal temperature and prevent side reactions or catalyst deactivation.

Mixing and Mass Transfer: Ensuring efficient mixing is vital, particularly in heterogeneous systems (e.g., with an immobilized enzyme or a solid catalyst), to overcome mass transfer limitations and achieve consistent reaction rates.

Downstream Processing and Purification: The development of a scalable and efficient work-up and purification protocol is paramount. This includes methods for catalyst removal, product extraction, and crystallization to isolate this compound with the required purity. Crystallization-induced resolution or purification steps are often developed to upgrade the enantiomeric excess.

Continuous Flow Chemistry: To enhance safety, efficiency, and consistency, the use of continuous flow reactors is being increasingly explored for the synthesis of pharmaceutical intermediates. Flow chemistry can offer better control over reaction parameters, improved heat and mass transfer, and the potential for process automation.

Illustrative Data from Process Development Studies

While specific proprietary data for the industrial synthesis of this compound is not publicly available, the following tables represent typical data generated during process development for similar chiral pyridyl alcohols.

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of a Pyridyl Ketone

| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| KRED-01 + NADP⁺/GDH | 1% (w/w) | Phosphate (B84403) Buffer/IPA | 30 | 24 | >99 | 99.5 (R) |

| [RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN | 0.5 | Isopropanol | 40 | 12 | 98 | 98.2 (R) |

This table is a representative example and does not reflect actual data for the specified compound.

Table 2: Optimization of Reaction Conditions for Asymmetric Transfer Hydrogenation

| Entry | Base (equiv.) | Temperature (°C) | Concentration (M) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (0.1) | 25 | 0.1 | 85 | 95 |

| 2 | t-BuOK (0.05) | 25 | 0.1 | 92 | 98 |

| 3 | t-BuOK (0.05) | 40 | 0.1 | 98 | 97 |

This table is a representative example and does not reflect actual data for the specified compound.

The successful process development and scale-up for the industrial synthesis of this compound rely on a multidisciplinary approach, combining expertise in organic chemistry, catalysis, chemical engineering, and analytical sciences to deliver a safe, efficient, and economically viable manufacturing process.

Chemical Transformations and Derivatization of 1r 1 5 Fluoropyridin 2 Yl Ethan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group is a key functional handle, allowing for a range of transformations that modify the molecule's steric and electronic properties while typically preserving the stereocenter's integrity.

Functionalization: Esterification, Etherification, and Amination Reactions

The hydroxyl group of (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol can be readily functionalized through several common organic reactions. These transformations are fundamental for creating derivatives with altered physical and chemical properties.

Esterification: The alcohol can be converted to its corresponding ester by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. This reaction attaches an acyl group to the oxygen atom.

Etherification: The formation of an ether derivative can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming a new carbon-oxygen bond.

Amination: Direct replacement of the hydroxyl group with an amino group is challenging. However, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequently, this activated intermediate can be displaced by an amine nucleophile to yield the corresponding amine derivative. nih.gov

Table 1: Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Esterification | Acyl Halide / Anhydride | Ester |

| Etherification | Alkyl Halide (with base) | Ether |

Oxidation Reactions to Ketone Analogs

As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 1-(5-fluoropyridin-2-yl)ethanone (B1397919). nih.gov This transformation is a crucial step in many synthetic pathways, converting the chiral alcohol center into a planar carbonyl group. byjus.com

The choice of oxidizing agent is critical to ensure a clean and high-yielding reaction without unintended side reactions. organic-chemistry.org Milder reagents are generally preferred. libretexts.org

Pyridinium chlorochromate (PCC): A mild reagent that effectively oxidizes secondary alcohols to ketones without significant over-oxidation. libretexts.org

Dess-Martin Periodinane (DMP): A modern and efficient reagent that works under neutral conditions at room temperature, offering high yields and broad functional group tolerance. libretexts.org

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar agent, followed by a hindered base. It is highly effective at low temperatures.

Chromic Acid (H₂CrO₄): A strong oxidizing agent, often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid. While effective, its harsh conditions and the generation of chromium waste make it less favorable. byjus.comchemguide.co.uk

The product of this oxidation, 1-(5-fluoropyridin-2-yl)ethanone, is a stable compound. nih.gov

Table 2: Common Reagents for Oxidation to Ketone

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 1-(5-fluoropyridin-2-yl)ethanone |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 1-(5-fluoropyridin-2-yl)ethanone |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low Temperature (-78 °C) | 1-(5-fluoropyridin-2-yl)ethanone |

Transformations of the 5-Fluoropyridine Moiety

The 5-fluoropyridine ring offers distinct opportunities for chemical modification, driven by the electronic nature of the pyridine (B92270) nitrogen and the fluorine substituent.

Strategic Halogenation and Subsequent Cross-Coupling Reactions

Further functionalization of the pyridine ring can be achieved through halogenation, which introduces a new handle for transition metal-catalyzed cross-coupling reactions. nih.govrsc.org The position of this new halogen is directed by the existing substituents. Once installed, this halide (or a triflate derivative) can participate in a variety of powerful bond-forming reactions. mdpi-res.comysu.am

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. ysu.am

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to create a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond with an amine.

These reactions dramatically increase molecular complexity, allowing for the attachment of various aryl, alkyl, alkenyl, alkynyl, and amino groups.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoropyridine Ring

The 5-fluoropyridine system is primed for nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen atom, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.compressbooks.pub

The rate of SNAr reactions with halogens often follows the trend F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is favored by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com

A wide range of nucleophiles can be employed in this reaction:

Alkoxides (RO⁻): To form alkoxy-pyridines.

Thiolates (RS⁻): To form alkylthio-pyridines.

Amines (R₂NH): To form amino-pyridines.

Azides (N₃⁻): To introduce an azide (B81097) group, which can be further transformed.

This pathway provides a direct method for replacing the fluorine atom with a variety of other functional groups.

N-Oxidation and its Influence on Pyridine Reactivity

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The formation of the N-oxide significantly alters the electronic properties of the aromatic ring.

The N-oxide group is strongly electron-donating through resonance but electron-withdrawing through induction. This dual nature modifies the reactivity of the ring:

It activates the positions ortho and para to the nitrogen (C2, C4, and C6) towards electrophilic attack.

It further activates the ring towards certain nucleophilic substitutions.

The N-oxide functionality itself can participate in reactions, such as deoxygenation or rearrangement, providing further synthetic routes.

This modification is a strategic step to influence the regioselectivity of subsequent transformations on the pyridine ring.

Stereospecific and Stereoselective Derivatization Pathways

The derivatization of chiral alcohols, such as this compound, can proceed through stereospecific or stereoselective pathways. Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. Stereoselective reactions are those in which a single reactant has the capacity to form two or more stereoisomeric products, but one is formed in preference to the others. For a chiral starting material like this compound, these pathways allow for the synthesis of a diverse range of new chiral molecules.

A prominent example of a stereospecific reaction that would lead to an inversion of the stereocenter in this compound is the Mitsunobu reaction . organic-chemistry.orgwikipedia.org This reaction allows for the conversion of an alcohol to a variety of other functional groups, such as esters and azides, with a predictable inversion of the stereochemistry at the alcohol carbon. organic-chemistry.orgwikipedia.org The reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.org The alcohol is activated by the reagents, forming a good leaving group which is then displaced by a nucleophile in a classic Sₙ2 fashion, resulting in the inversion of the stereocenter. wikipedia.org For instance, reacting this compound with a carboxylic acid under Mitsunobu conditions would yield the corresponding (S)-ester. Similarly, the use of hydrazoic acid (HN₃) as the nucleophile would produce the corresponding (S)-azide, which can be further reduced to the (S)-amine. organic-chemistry.orgnih.gov

Another strategy to achieve inversion of stereochemistry involves the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, followed by an Sₙ2 reaction with a suitable nucleophile. This two-step process is a reliable method for inverting the configuration of a chiral alcohol.

Stereoselective reactions, on the other hand, can be employed to derivatize the alcohol while preserving the stereochemical integrity of the chiral center. A common example is enzymatic acylation . Lipases, such as Candida antarctica lipase (B570770) (CAL), are known to catalyze the enantioselective acetylation of racemic pyridyl ethanols. acs.org In the case of an enantiomerically pure starting material like this compound, such a biocatalyst could be used to acylate the alcohol with high selectivity, yielding the corresponding (R)-acetate while avoiding racemization. acs.org

The following table summarizes these representative stereospecific and stereoselective derivatization pathways as they would apply to chiral pyridyl ethanols.

| Reaction Type | Reagents and Conditions | Substrate (Analogue) | Product | Stereochemical Outcome | Reference(s) |

| Mitsunobu Reaction (Esterification) | Carboxylic Acid, PPh₃, DEAD | Chiral Secondary Alcohol | Ester | Inversion | organic-chemistry.orgwikipedia.org |

| Mitsunobu Reaction (Azidation) | Hydrazoic Acid (HN₃), PPh₃, DEAD | Chiral β-Amino Alcohol with Pyridyl Moiety | Azide | Inversion | nih.govmdpi.com |

| Sulfonate Ester Formation and Sₙ2 | 1. TsCl, Pyridine; 2. Nucleophile | Chiral Secondary Alcohol | Substituted Product | Inversion | mdpi.comnih.gov |

| Enzymatic Acylation | Lipase (e.g., CAL), Acyl Donor | 1-(2-Pyridyl)ethanol | Acetate | Retention | acs.org |

Table 1: Representative Stereospecific and Stereoselective Derivatization Pathways for Chiral Pyridyl Ethanols

Stereochemical Characterization and Stability Research

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule involves establishing the precise spatial orientation of its atoms. Several powerful techniques can be utilized for this purpose.

X-ray crystallography stands as the gold standard for the determination of the absolute configuration of crystalline compounds. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms allows for the creation of a three-dimensional electron density map, from which the precise atomic positions can be determined.

For a chiral molecule like (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol , the determination of the absolute configuration is often achieved through anomalous dispersion. When the X-ray wavelength is near an absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry.

In cases where the parent alcohol does not form suitable crystals, derivatization with a heavy atom-containing reagent can be employed. The presence of a heavier atom enhances the anomalous scattering effects, facilitating a more reliable determination of the absolute configuration.

Hypothetical Crystallographic Data for a Derivative of this compound:

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁BrFNO₂ (p-bromobenzoyl ester) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 14.378 |

| Volume (ų) | 1488.9 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

| Absolute Configuration | R |

Note: This data is hypothetical to illustrate the output of an X-ray crystallography experiment.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.

VCD spectroscopy measures this differential absorption in the infrared region, corresponding to vibrational transitions. The VCD spectrum provides a unique fingerprint of a chiral molecule's absolute configuration and conformation in solution. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the 'R' enantiomer), the absolute configuration can be confidently assigned.

ECD spectroscopy , on the other hand, measures the differential absorption of circularly polarized UV-Vis light, corresponding to electronic transitions. Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to determine the absolute configuration. ECD is particularly useful for molecules containing chromophores, such as the pyridine (B92270) ring in This compound .

The combination of both VCD and ECD provides a powerful and reliable method for stereochemical assignment, especially for non-crystalline compounds or when X-ray crystallography is not feasible.

Analytical Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. An ee of 100% indicates an enantiopure sample, while an ee of 0% represents a racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating enantiomers and determining their ratios. The separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times.

For the analysis of This compound , a suitable chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), would be selected. The mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol) is optimized to achieve baseline separation of the two enantiomers. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess.

Hypothetical Chiral HPLC Data for the Separation of Enantiomers of 1-(5-fluoropyridin-2-yl)ethan-1-ol:

| Parameter | Value |

| Column | Chiralpak® AD-H |

| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R) | 8.5 min |

| Retention Time (S) | 10.2 min |

| Enantiomeric Excess (ee) | >99% for the (R)-enantiomer |

Note: This data is hypothetical to illustrate the output of a chiral HPLC analysis.

Chiral Gas Chromatography (GC) is another chromatographic technique used for the separation of enantiomers. It is suitable for volatile and thermally stable compounds. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

For This compound , direct analysis by chiral GC might be possible. Alternatively, derivatization of the hydroxyl group, for instance by acylation, can improve its volatility and chromatographic behavior. As in chiral HPLC, the differential interaction of the enantiomers with the chiral stationary phase leads to their separation, and the relative peak areas are used to determine the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These are chiral compounds that form diastereomeric complexes with the enantiomers of the analyte.

In the presence of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the NMR signals of the two enantiomers of This compound will experience different chemical shifts. This is because the diastereomeric complexes are chemically and magnetically non-equivalent. The integration of the now-separated signals allows for the quantification of the enantiomeric ratio.

Alternatively, derivatization with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), can form diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct signals, which can be integrated to determine the enantiomeric excess of the original alcohol.

Investigation of Racemization Mechanisms and Stereochemical Stability under Reaction Conditions

The stereochemical integrity of chiral molecules such as this compound is a critical parameter in synthetic chemistry and pharmaceutical applications. The conversion of a single enantiomer into a racemic mixture, a process known as racemization, can compromise the efficacy and selectivity of a final product. While specific research on the racemization of this compound is not extensively documented in publicly available literature, the general principles governing the stereochemical stability of chiral secondary alcohols, particularly those bearing aromatic and heterocyclic moieties, provide a framework for understanding its potential behavior under various reaction conditions.

The susceptibility of a chiral secondary alcohol to racemization is largely dependent on the reaction conditions, including temperature, pH, and the presence of catalysts. Several mechanisms can contribute to the loss of stereochemical purity.

Acid-Catalyzed Racemization:

Under acidic conditions, the hydroxyl group of the alcohol can be protonated, forming a good leaving group (water). Subsequent departure of the water molecule leads to the formation of a planar carbocation intermediate. The achiral nature of this intermediate allows for the non-stereospecific re-addition of a nucleophile (such as water), resulting in a racemic mixture of the alcohol. The stability of the carbocation is a key factor in this process. For this compound, the adjacent pyridyl ring can stabilize the positive charge through resonance, potentially facilitating this racemization pathway. Studies on benzylic alcohols have shown that they can be racemized by treatment with solid acid catalysts, such as strongly acidic cation exchange resins, at temperatures ranging from 20-150°C. epo.org

Base-Catalyzed Racemization:

In the presence of a strong base, racemization can occur via deprotonation of the hydroxyl group to form an alkoxide. While this alone does not lead to racemization, subsequent reactions can. For certain substrates, an elimination-addition mechanism may be operative. However, a more common pathway for related compounds involves oxidation to the corresponding ketone followed by reduction.

Metal-Catalyzed Racemization:

A variety of transition metal complexes are known to be effective catalysts for the racemization of chiral secondary alcohols. These catalysts are often employed in dynamic kinetic resolution (DKR) processes, where the undesired enantiomer is continuously racemized in situ, allowing for a theoretical 100% yield of the desired enantiomer through enzymatic resolution.

Ruthenium complexes, in particular, have been extensively studied for alcohol racemization. mdpi.comresearchgate.net The mechanism generally involves a catalytic hydrogen transfer process. The alcohol is first oxidized to the corresponding ketone by the metal complex, which is itself reduced. The ketone, being achiral, can then be re-reduced by the metal hydride species to form the racemic alcohol. The efficiency of these catalysts can be influenced by the ligands on the metal center and the electronic properties of the substrate. For instance, electron-rich ruthenium catalysts have been found to be more efficient for racemizing electron-rich substrates. researchgate.net

Niobium-based catalysts have also been shown to promote the racemization of chiral alcohols like 1-phenylethanol, a close structural analog of the title compound. For example, niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O) has been used to racemize (S)-1-phenylethanol at 60 °C in toluene. scielo.br

The following table illustrates the variety of catalytic systems used for the racemization of 1-phenylethanol, which serves as a model for the potential behavior of this compound.

| Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Enantiomeric Excess (ee %) | Reference |

| Niobium phosphate hydrate | (S)-1-phenylethanol | Toluene | 60 | 24 | 0 | scielo.br |

| Ruthenium Complex | (S)-1-phenylethanol | Not Specified | Not Specified | Not Specified | Racemized | lookchem.com |

| Solid Acid Resin | Benzylic Alcohols | Aqueous/Organic | 20-150 | Not Specified | Racemized | epo.org |

Table 1: Examples of Catalytic Systems for Racemization of Chiral Secondary Alcohols

This interactive table provides examples of conditions used for the racemization of related chiral alcohols. The specific conditions for this compound would require experimental determination.

The stereochemical stability of this compound under specific reaction conditions is a critical consideration for its synthesis and application. While direct data is limited, the established mechanisms of acid-catalyzed, base-catalyzed, and particularly metal-catalyzed racemization for structurally similar chiral secondary alcohols suggest that its stereocenter could be susceptible to inversion under certain conditions. The presence of the fluoropyridyl group may influence the electronic properties of the molecule and thus its reactivity towards racemization catalysts. Further empirical studies are necessary to fully characterize the stereochemical stability of this specific compound and to establish optimal conditions for maintaining its enantiomeric purity during chemical transformations.

Applications of 1r 1 5 Fluoropyridin 2 Yl Ethan 1 Ol in Advanced Organic Synthesis

As a Versatile Chiral Building Block for Asymmetric Syntheses

The enantiopure nature of (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol makes it an invaluable asset in asymmetric synthesis, where the control of stereochemistry is paramount. Chiral alcohols are fundamental precursors for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

The primary application of this compound in this context is as a starting material for the synthesis of more complex chiral molecules. The hydroxyl group can be readily derivatized or transformed into other functional groups, while the stereocenter at the carbinol carbon is maintained. This allows for the introduction of chirality into a target molecule at an early stage of the synthetic sequence.

Key Transformations and Applications:

| Transformation | Reagents/Conditions | Product Type | Significance |

| Oxidation | Dess-Martin periodinane, Swern oxidation | 1-(5-fluoropyridin-2-yl)ethan-1-one | Access to the corresponding ketone for further chiral reductions or other nucleophilic additions. |

| Etherification | Williamson ether synthesis (e.g., NaH, Alkyl halide) | Chiral ethers | Introduction of various side chains, leading to diverse molecular scaffolds. |

| Esterification | Acyl chlorides, carboxylic acids (e.g., DCC coupling) | Chiral esters | Often used as protecting groups or to introduce specific functionalities. |

| Nucleophilic Substitution | Mitsunobu reaction (DEAD, PPh₃, nucleophile) | Inversion of stereochemistry, introduction of N, O, or S-based nucleophiles | Access to the (S)-enantiomer and a broader range of chiral derivatives. |

The fluorine atom on the pyridine (B92270) ring further enhances the utility of this building block. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, incorporating the 5-fluoropyridin-2-yl moiety from the outset can be a highly effective strategy in the design of new therapeutic agents.

Role in the Construction of Complex Heterocyclic and Polycyclic Architectures

Heterocyclic and polycyclic compounds are at the core of many pharmaceuticals, agrochemicals, and functional materials. The structural features of this compound provide a convenient entry point for the synthesis of such complex molecular architectures.

The pyridine nitrogen and the hydroxyl group can participate in various cyclization reactions to form fused or spirocyclic ring systems. Furthermore, the pyridine ring itself can be a template for the construction of more elaborate polycyclic structures through annulation reactions.

Examples of Synthesized Heterocyclic Systems:

Fused Bicyclic Systems: Intramolecular cyclization reactions, such as the Pictet-Spengler reaction or intramolecular Heck reactions (after appropriate functionalization), can lead to the formation of fused heterocyclic systems containing the pyridine ring.

Bridged Systems: The hydroxyl group can act as a nucleophile to attack an electrophilic center within the same molecule, leading to the formation of bridged bicyclic structures, which are of interest due to their rigid and well-defined three-dimensional shapes.

Detailed research has demonstrated the utility of similar chiral secondary alcohols in the diastereoselective synthesis of complex polycyclic ethers through intramolecular cycloadditions. While specific examples for this compound are not extensively documented in publicly available literature, the underlying principles of its reactivity suggest its high potential in this area.

Precursor in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade transformations are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These processes are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity.

This compound can serve as a valuable precursor in such reactions. The hydroxyl group can participate as a nucleophilic component in well-known MCRs like the Ugi and Passerini reactions after appropriate activation or conversion.

Potential MCR and Cascade Applications:

| Reaction Type | Role of the Compound/Derivative | Resulting Scaffold |

| Passerini Reaction | The corresponding aldehyde (from oxidation) can react with an isocyanide and a carboxylic acid. | α-Acyloxy amides with a chiral fluorinated pyridine moiety. |

| Ugi Reaction | The corresponding amine (from the alcohol) can participate in a four-component reaction with an aldehyde, a carboxylic acid, and an isocyanide. | Complex peptide-like structures with high molecular diversity. |

| Cascade Reactions | The compound can be designed to initiate a cascade sequence, where an initial reaction of the hydroxyl group triggers subsequent intramolecular transformations. | Polycyclic heterocyclic systems formed in a highly efficient manner. |

The development of novel cascade reactions starting from readily available chiral building blocks like this compound is an active area of research, aiming to streamline the synthesis of complex drug-like molecules.

Exploration in Divergent Synthetic Strategies

Divergent synthesis is a powerful approach that enables the generation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for divergent synthetic strategies due to the presence of multiple reactive sites that can be selectively manipulated.

Starting from this chiral alcohol, different reaction pathways can be pursued to access a variety of molecular scaffolds. For instance, selective protection and activation of the hydroxyl group and the pyridine ring can lead to a range of intermediates that can be further elaborated into distinct product classes.

A Divergent Synthetic Approach:

A typical divergent strategy would involve the initial protection of the hydroxyl group, followed by functionalization of the pyridine ring at different positions. Alternatively, the hydroxyl group could be converted into a leaving group, allowing for nucleophilic substitution, while the pyridine ring is modified in a separate step. This approach allows for the systematic exploration of the chemical space around the core scaffold.

The ability to generate a library of related but structurally distinct compounds is particularly valuable in drug discovery for the optimization of lead compounds and the study of structure-activity relationships (SAR).

Research in Medicinal Chemistry and Drug Discovery Applications of 1r 1 5 Fluoropyridin 2 Yl Ethan 1 Ol

As a Key Chiral Intermediate in Active Pharmaceutical Ingredient (API) Development

In the synthesis of complex pharmaceutical compounds, chiral intermediates are crucial for establishing the correct three-dimensional arrangement of atoms, which is often essential for a drug's efficacy and safety. (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol serves as a key chiral intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). Its primary utility is in introducing a specific stereocenter and a fluorinated pyridine (B92270) moiety into the target molecule.

A notable example of its application is in the preparation of a series of potent orexin (B13118510) receptor antagonists. Orexin receptors are involved in regulating the sleep-wake cycle, and their antagonists are investigated as potential treatments for insomnia. In the synthesis of these antagonists, this compound is used to construct a key part of the final molecule. The synthesis typically involves the coupling of this chiral alcohol with other molecular fragments to build the larger, more complex API. The (1R)-configuration of the alcohol is critical for the desired biological activity of the final compound.

Table 1: Profile of this compound as a Chiral Intermediate

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C₇H₈FNO |

| Chiral Center | The carbon atom bonded to the hydroxyl group, with an (R) configuration. |

| Key Structural Features | A pyridine ring substituted with a fluorine atom, and a chiral ethanol (B145695) side chain. |

| Role in API Synthesis | Serves as a building block to introduce a specific stereochemistry and a fluorinated aromatic system into the final drug molecule. |

| Therapeutic Area Example | Used in the synthesis of orexin receptor antagonists for potential treatment of sleep disorders. |

Contribution to Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental in drug discovery for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, medicinal chemists can identify which structural features are important for its function.

This compound has been a foundational component in SAR studies of orexin receptor antagonists. Researchers have synthesized a variety of compounds where the core structure derived from this chiral alcohol is kept constant, while other parts of the molecule are changed. These studies have revealed that the (1R)-1-(5-fluoropyridin-2-yl)ethyl group is a key pharmacophore that contributes significantly to the binding affinity of these compounds for the orexin receptors. Modifications to other parts of the molecule, such as the amide and cyclopropane (B1198618) groups, have been explored to optimize potency and pharmacokinetic properties.

Table 2: Example of SAR Data for Orexin Receptor Antagonists Derived from this compound

| Compound ID | Modification from Parent Structure | Orexin-1 (OX1) Receptor Binding Affinity (Ki, nM) | Orexin-2 (OX2) Receptor Binding Affinity (Ki, nM) |

| Lead Compound | Core structure with specific substituents. | 1.2 | 0.8 |

| Analog A | Modification of the cyclopropane ring. | 3.5 | 2.1 |

| Analog B | Substitution on the pyrimidine (B1678525) ring. | 0.9 | 0.5 |

| Analog C | Change in the linker between the core and the pyrimidine ring. | 15.2 | 8.9 |

Note: The data presented are illustrative and based on findings from SAR studies of orexin receptor antagonists.

Stereochemical and Fluorine Effects on Molecular Interactions with Biological Macromolecules

The specific stereochemistry and the presence of fluorine in this compound have profound effects on its molecular interactions with biological macromolecules like receptors and enzymes.

The (1R)-stereochemistry at the chiral center is crucial for the proper orientation of the molecule within the binding pocket of its biological target. In the case of orexin receptors, the (R)-enantiomer has been shown to be significantly more potent than the (S)-enantiomer, indicating a specific stereochemical requirement for binding. This suggests that the hydroxyl group and the 5-fluoropyridin-2-yl group are positioned in a way that maximizes favorable interactions with the amino acid residues of the receptor.

The fluorine atom at the 5-position of the pyridine ring also plays a critical role. Fluorine is a highly electronegative atom that can alter the electronic properties of the pyridine ring and participate in specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the biological target. The introduction of fluorine can also enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate by blocking potential sites of metabolism.

Table 3: Impact of Stereochemistry and Fluorine on Biological Activity

| Feature | Effect on Molecular Interaction |

| (1R)-Stereocenter | Dictates the precise 3D arrangement of the substituent groups, leading to a complementary fit in the binding site of the target protein. The opposite (1S) stereoisomer often shows significantly lower activity. |

| Fluorine Atom | Modifies the electronic distribution of the pyridine ring, potentially enhancing binding affinity through specific interactions. It can also improve metabolic stability by preventing enzymatic degradation. |

Design and Synthesis of Analogs for Preclinical Biological Target Interaction Studies

The design and synthesis of analogs are a cornerstone of preclinical drug discovery, aimed at improving the potency, selectivity, and drug-like properties of a lead compound. Starting from the core structure provided by this compound, medicinal chemists have designed and synthesized numerous analogs to probe the SAR and to identify candidates with superior profiles for further development.

For the orexin receptor antagonists, these efforts have involved:

Modification of the Pyridine Ring: Introducing different substituents on the pyridine ring to explore the impact on binding and properties.

Variation of the Side Chain: Altering the ethanol side chain to investigate the importance of the hydroxyl group and the methyl group.

Bioisosteric Replacement: Replacing the pyridine ring with other heterocyclic systems to assess the necessity of this specific ring system.

These studies have led to the identification of compounds with improved potency and pharmacokinetic properties, demonstrating the value of this compound as a versatile scaffold for medicinal chemistry exploration.

Table 4: Examples of Analogs Designed for Preclinical Studies

| Analog Type | Rationale for Design |

| Analogs with Modified Pyridine Ring | To investigate the electronic and steric requirements at this position and to modulate properties like solubility and metabolic stability. |

| Analogs with Different Stereochemistry | To confirm the importance of the (1R)-configuration for biological activity by comparing with the (1S)-enantiomer or the racemic mixture. |

| Analogs with Altered Linker Groups | To optimize the distance and geometry between the key pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity. |

Advanced Spectroscopic Analysis and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Confirmation

A complete analysis using ¹H, ¹³C, and ¹⁹F NMR is essential to confirm the constitution of (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The methyl (CH₃) protons would appear as a doublet due to coupling with the adjacent methine proton. The methine (CH) proton, being adjacent to both the methyl group and the hydroxyl group, would present as a quartet. The hydroxyl (OH) proton typically appears as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent and concentration. The three aromatic protons on the 5-fluoropyridine ring will have characteristic shifts and coupling patterns determined by their positions relative to the nitrogen atom, the fluorine atom, and the ethyl-1-ol substituent.

¹³C NMR: The ¹³C NMR spectrum will display seven distinct carbon signals. The carbon of the methyl group (CH₃) will appear at the high-field end of the spectrum. The carbinol carbon (CH-OH) will be observed in the typical range for secondary alcohols. The five carbons of the fluoropyridine ring will have their chemical shifts influenced by the electronegativity of the nitrogen and fluorine atoms. The carbon atom bonded to the fluorine (C5) will show a large one-bond coupling constant (¹JCF). rsc.org

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. nih.gov For this compound, a single resonance is expected. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov This signal will exhibit coupling to the adjacent aromatic protons (H4 and H6), providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~1.5 (d) | ~25 |

| CH-OH | ~4.9-5.1 (q) | ~68-70 |

| OH | Variable (br s) | - |

| Pyridine (B92270) H3 | ~7.4-7.6 | ~122 (d, JCF) |

| Pyridine H4 | ~7.7-7.9 | ~137 (d, JCF) |

| Pyridine H6 | ~8.3-8.5 | ~145 (d, JCF) |

| Pyridine C2 | - | ~162 |

| Pyridine C5 | - | ~158 (d, ¹JCF) |

Note: Predicted values are based on data for analogous structures and general spectroscopic principles. 'd' denotes doublet, 'q' denotes quartet, 'br s' denotes broad singlet. JCF refers to carbon-fluorine coupling.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations. beilstein-journals.orgnih.gov

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key correlation would be observed between the methyl protons and the methine proton of the ethanol (B145695) side chain. It would also reveal the connectivity between the protons on the pyridine ring (H3, H4, and H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signals of the methyl, methine, and aromatic protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) H-C couplings. This is vital for connecting the molecular fragments. Expected correlations include from the methyl protons (CH₃) to the methine carbon (CH) and the C2 carbon of the pyridine ring, and from the H6 proton to C5 and C2, confirming the position of the substituent on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's preferred conformation. nih.gov For instance, a NOE correlation between the methine proton (CH) and the H3 proton of the pyridine ring would provide insight into the spatial arrangement around the C-C bond connecting the side chain to the ring.

Studies on Long-Range Scalar Coupling Constants (e.g., JHF) for Conformational and Electronic Insights

The presence of fluorine allows for the study of long-range scalar couplings (J-couplings) between fluorine and protons (JHF). These couplings, transmitted through the bonding network over multiple bonds (nJHF, where n > 3), are sensitive to the dihedral angles and electronic structure of the molecule. nih.govnih.gov In this compound, the following long-range couplings would be of interest:

³J(H4-F5): A three-bond coupling between the fluorine at C5 and the proton at C4.

⁴J(H6-F5): A four-bond coupling between the fluorine at C5 and the proton at C6.

⁴J(H3-F5): A four-bond coupling between the fluorine at C5 and the proton at C3.

The magnitude of these JHF couplings can be analyzed, often with the aid of theoretical DFT calculations, to provide detailed information about the conformation of the pyridine ring and the electronic distribution resulting from the fluorine substitution. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. nih.gov

Molecular Formula Determination: The molecular formula of this compound is C₇H₈FNO. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can confirm this formula.

Calculated Monoisotopic Mass: 141.05899 Da

Fragmentation Pathway Analysis: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer, the molecular ion ([M]+• or [M+H]⁺) undergoes fragmentation. nih.govnih.gov A plausible fragmentation pathway for this compound would involve:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond in the side chain to form a stable [M-15]⁺ ion.

Alpha-cleavage: The most characteristic fragmentation for this structure would be the cleavage of the bond between the carbinol carbon and the pyridine ring. This would result in the formation of a protonated 5-fluoropyridine fragment and a C₂H₅O fragment, or more likely, the charge being retained on the nitrogen-containing aromatic fragment.

Loss of water (H₂O): A common fragmentation for alcohols, leading to an [M-18]⁺• ion.

Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring can also occur, leading to smaller characteristic ions. nih.govwvu.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. rsc.org

For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of its key functional groups.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch | 3300-3500 (broad) |

| Alkyl | C-H stretch | 2850-3000 |

| Aromatic | C-H stretch | 3000-3100 |

| Pyridine Ring | C=C and C=N stretch | 1450-1600 |

| Alcohol | C-O stretch | 1050-1150 |

| Fluoroaromatic | C-F stretch | 1200-1250 |

Data based on typical IR absorption frequencies for the listed functional groups. rsc.org

The broadness of the O-H stretching band is indicative of hydrogen bonding, an important intermolecular interaction for this molecule in its condensed phase.

Computational Chemistry and Cheminformatics Studies

Conformational Analysis and Molecular Dynamics Simulations of (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol

Conformational analysis and molecular dynamics (MD) simulations are essential computational tools for understanding the three-dimensional structure and dynamic behavior of molecules. For a chiral molecule like this compound, these methods elucidate the preferred spatial arrangements of its atoms (conformers) and how they interconvert over time. This information is critical, as the biological activity of a ligand is often dependent on its ability to adopt a specific conformation to bind effectively to a biological target. nih.gov

MD simulations model the atomic motions of the molecule, providing a trajectory that reveals its flexibility and the stability of different conformations. researchgate.net By analyzing these simulations, researchers can identify low-energy, stable conformers that are most likely to be present under physiological conditions. The acute sensitivity of molecular conformation can be a decisive factor in its biological function. nih.gov

Table 1: Representative Conformers and Relative Energies This interactive table illustrates hypothetical results from a conformational analysis, showing different spatial arrangements of the molecule and their corresponding relative energies. Lower energy values indicate more stable conformers.

| Conformer ID | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| Conf-01 | -65.2° | 0.00 | 75.3% |

| Conf-02 | 175.8° | 1.25 | 15.1% |

| Conf-03 | 58.9° | 2.10 | 9.6% |

Note: Data in this table is illustrative and represents typical outputs from conformational analysis.

Quantum Chemical Calculations for Electronic Properties and Spectroscopic Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. These calculations yield fundamental properties that govern the molecule's reactivity and interactions. scielo.org.mx Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. scielo.org.mx

Furthermore, these methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net Comparing these predicted spectra with experimental data serves as a powerful tool for structural verification. The electrostatic potential map can also be calculated, revealing electron-rich and electron-poor regions of the molecule, which is vital for understanding non-covalent interactions with other molecules, such as enzyme active sites. scielo.org.mx

Table 2: Calculated Electronic Properties This table presents key electronic descriptors that can be derived from quantum chemical calculations.

| Property | Value | Significance |

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity. scielo.org.mx |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |

| Polar Surface Area | 45.9 Ų | Important for predicting membrane permeability. nih.gov |

Note: Values are representative for a molecule of this type and based on general principles and data from related compounds. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States in its Synthesis or Transformations

Theoretical chemistry provides a framework for investigating the mechanisms of chemical reactions at the molecular level. For the synthesis or transformation of this compound, computational studies can map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

By calculating the activation energies associated with different potential pathways, researchers can predict which reaction conditions are most likely to be successful and which side products might form. mdpi.com For instance, in the synthesis of this alcohol via the reduction of its corresponding ketone, 1-(5-fluoropyridin-2-yl)ethan-1-one, theoretical models can explain the stereoselectivity of the reaction, detailing why the (R)-enantiomer is preferentially formed. Such studies are invaluable for optimizing synthetic routes, improving yields, and minimizing waste. researchgate.net

In Silico Approaches for Ligand-Target Binding Prediction and Rational Design

This compound serves as a valuable chiral building block in rational drug design, a process that aims to develop new medications based on a knowledge of the biological target. azolifesciences.combernstein-plus-sons.com In silico techniques are central to this process, enabling the prediction of how a ligand might bind to a protein target. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein, estimating the binding affinity through a scoring function. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. azolifesciences.com A molecule like this compound can be used as a fragment to build larger molecules that fit a specific pharmacophore model.

Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to provide a more accurate estimate of the binding affinity of a ligand to its target. mdpi.com

These approaches help medicinal chemists prioritize which compounds to synthesize and test, accelerating the discovery of new therapeutic agents. nih.govnih.gov The use of in silico target prediction can bridge the gap between phenotypic screening and target-based discovery. csic.es

Table 3: Overview of In Silico Ligand-Target Prediction Methods

| Method | Primary Goal | Key Information Provided |

| Molecular Docking | Predict binding mode and affinity | Binding pose, scoring function value, key interactions (e.g., H-bonds) nih.gov |

| Pharmacophore Modeling | Identify essential structural features | 3D arrangement of features, template for virtual screening azolifesciences.com |

| Virtual Screening | Screen large libraries of compounds | A ranked list of potential hit compounds mdpi.com |

| QM/MM Calculations | Refine binding energy prediction | High-accuracy binding affinity, detailed electronic interactions nih.gov |

Predictive Models for Chemical Reactivity and Selectivity

Predictive models, often leveraging machine learning and quantitative structure-activity relationship (QSAR) principles, are used to forecast the chemical reactivity and selectivity of molecules. mit.edu For this compound, such models can predict its susceptibility to various chemical transformations.

These models are built by training algorithms on large datasets of known reactions and molecular descriptors. mit.edu The descriptors can be derived from the molecule's 2D structure or from quantum mechanical calculations. nih.gov For example, a model could predict the regioselectivity of further functionalization on the pyridine (B92270) ring, determining whether a subsequent reaction is more likely to occur at the C-3, C-4, or C-6 position. mdpi.com This predictive power is crucial for planning multi-step syntheses where this compound is used as an intermediate, allowing chemists to anticipate reaction outcomes and design more efficient synthetic strategies. mit.edu

Conclusion and Future Research Directions

Emerging Methodologies for Asymmetric Synthesis of Chiral Fluorinated Pyyridyl Alcohols

The efficient and stereoselective synthesis of chiral fluorinated pyridyl alcohols like (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol is paramount for its broader application. While classical asymmetric synthesis methods have been employed, the future lies in more sustainable and highly selective emerging technologies. A significant area of advancement is the use of chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis.

Recent research has demonstrated the successful asymmetric reduction of the precursor ketone, 1-(5-fluoropyridin-2-yl)ethan-1-one, using alcohol dehydrogenase (ADH) enzymes. nih.gov Specifically, the ADH from Lactobacillus kefir has shown remarkable efficacy in converting the prochiral ketone to the desired (R)-enantiomer with high enantiomeric excess (ee) and yield. nih.gov This biocatalytic approach offers several advantages over traditional chemical reductants, including mild reaction conditions, high stereoselectivity, and a greener footprint, avoiding the use of heavy metal catalysts. nih.govnih.gov

Future research in this area will likely focus on:

Enzyme Engineering: Tailoring alcohol dehydrogenases through directed evolution or rational design to enhance their substrate scope, stability, and activity towards a wider range of fluorinated pyridyl ketones.

Process Optimization: Developing continuous flow processes and immobilized enzyme systems to improve the scalability and cost-effectiveness of chemoenzymatic reductions.

Novel Catalytic Systems: Exploring other classes of enzymes, such as ketoreductases, and novel chiral organocatalysts for the asymmetric reduction, offering alternative pathways with potentially different selectivities and substrate compatibilities. researchgate.net

| Methodology | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Chemoenzymatic Reduction (e.g., ADH from Lactobacillus kefir) | Highly enantioselective reduction of the corresponding ketone. nih.gov | High enantiomeric excess (>99% ee), mild reaction conditions, green chemistry principles. nih.gov | Enzyme engineering for broader substrate scope, process intensification. |

| Asymmetric Transfer Hydrogenation | Use of chiral transition metal catalysts (e.g., Ru, Rh) with a hydrogen donor. | Well-established, good to excellent enantioselectivity. | Development of more efficient and recyclable catalysts. |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule. | Stereochemistry is pre-defined. | Limited by the availability of suitable chiral starting materials. |

Opportunities for Expanding the Scope of Chemical Transformations